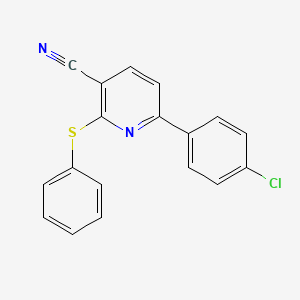

6-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile

Beschreibung

6-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile is a nicotinonitrile derivative featuring a 4-chlorophenyl group at the 6-position and a phenylsulfanyl moiety at the 2-position of the pyridine ring. The 4-chlorophenyl substituent contributes to its lipophilicity and electronic properties, while the phenylsulfanyl group introduces steric bulk and sulfur-based electronic effects. This compound is of interest in medicinal chemistry and materials science due to its modular structure, allowing for diverse applications in drug discovery and optoelectronic materials .

Eigenschaften

IUPAC Name |

6-(4-chlorophenyl)-2-phenylsulfanylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11ClN2S/c19-15-9-6-13(7-10-15)17-11-8-14(12-20)18(21-17)22-16-4-2-1-3-5-16/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUUQICLXGLMBDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=C(C=CC(=N2)C3=CC=C(C=C3)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile typically involves the reaction of 4-chlorobenzaldehyde with thiophenol to form 4-chlorophenyl phenyl sulfide. This intermediate is then subjected to a nucleophilic substitution reaction with 2-chloronicotinonitrile under basic conditions to yield the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

While specific industrial production methods for 6-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Oxidation of the Phenylsulfanyl Group

The phenylsulfanyl (-SPh) group undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions.

Mechanistic Insight :

-

mCPBA performs electrophilic oxidation, converting -SPh to sulfonyl (-SO₂Ph) via a two-step radical pathway.

-

H₂O₂ in acetic acid selectively produces sulfoxide (-SOPh) intermediates.

Nitrile Group Transformations

The nitrile (-CN) moiety participates in hydrolysis, reduction, and nucleophilic addition.

Hydrolysis to Amide

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KOH | Ethanol, 0°C, 8 h | 6-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinamide | 92% |

Reduction to Amine

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | THF, reflux, 4 h | 6-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinamine | 68% |

Key Applications :

-

Amide derivatives show enhanced solubility for biological testing .

-

Amine products serve as intermediates for further functionalization.

Electrophilic Aromatic Substitution

The chlorophenyl ring undergoes halogenation under Friedel-Crafts conditions.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Br₂, FeBr₃ | DCM, 0°C, 2 h | 6-(3-Bromo-4-chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile | 73% |

Regioselectivity :

Bromination occurs preferentially at the para position to the chlorine atom due to steric and electronic effects .

Photochemical Reactions

Visible-light-driven reactions enable C–S bond formation or cleavage.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Eosin Y, K₂CO₃ | DMSO, green LEDs, RT, 3 h | 4,6-Diphenyl-2-(phenylthio)nicotinonitrile | 86% |

Mechanism :

Nucleophilic Substitution

The chlorophenyl group participates in SNAr reactions with nucleophiles.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaOMe | DMF, 80°C, 6 h | 6-(4-Methoxyphenyl)-2-(phenylsulfanyl)nicotinonitrile | 65% |

Scope :

Comparative Reactivity Table

| Reaction Type | Functional Group Modified | Typical Reagents | Applications |

|---|---|---|---|

| Oxidation | Phenylsulfanyl | mCPBA, H₂O₂ | Sulfone/sulfoxide drug metabolites |

| Nitrile hydrolysis | Nitrile | KOH, H₂O | Bioactive amide synthesis |

| Electrophilic substitution | Chlorophenyl | Br₂, FeBr₃ | Halogenated derivatives for SAR |

| Photochemical coupling | Core structure | Eosin Y, LEDs | Green synthesis methodologies |

Mechanistic and Synthetic Insights

-

Steric Effects : The phenylsulfanyl group directs electrophilic attacks to the para position of the chlorophenyl ring .

-

Solvent Influence : Polar aprotic solvents (e.g., DMSO) enhance photochemical reaction efficiency by stabilizing radical intermediates .

-

Temperature Sensitivity : Oxidation with mCPBA requires strict temperature control to avoid over-oxidation to sulfones.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

The compound has been investigated for its potential pharmacological properties, particularly:

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

- Anti-inflammatory Properties : Research is ongoing to explore its efficacy in reducing inflammation, which could lead to new therapeutic options for inflammatory diseases.

Antimicrobial Activity

Research has shown that compounds structurally similar to 6-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile possess notable antimicrobial properties. For instance:

- Studies have indicated that these compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 2.18–3.08 μM .

- The compound's structure allows for interactions with microbial targets, enhancing its potential as an antimicrobial agent .

Material Science

In addition to its biological applications, this compound is also explored in material science for:

- Development of Polymers and Coatings : Its unique chemical properties make it suitable for creating materials with specific functionalities, such as enhanced durability or chemical resistance.

Wirkmechanismus

The mechanism of action of 6-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of certain enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparison of Substituents and Physical Properties

Key Observations:

- Steric Effects: Bulky substituents like pyrenyl groups (e.g., compounds in ) increase melting points (>300°C) due to enhanced π-π stacking, whereas smaller groups (e.g., methylsulfanyl) lower thermal stability.

- Synthetic Yields: Alkylation reactions (e.g., propargyl bromide in ) achieve moderate yields (~73%), while Ullmann-type couplings (e.g., phenylamino derivatives in ) yield ~72–83%, reflecting substituent-dependent reactivity.

Spectroscopic Characteristics

Infrared (IR) Spectroscopy:

- The nitrile group in 6-(4-chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile exhibits a characteristic C≡N stretch near 2224 cm⁻¹, consistent with analogs like compound 10 .

- Sulfanyl (C–S) stretches appear at 600–700 cm⁻¹ , while aromatic C–H bending modes are observed at ~3000 cm⁻¹ .

NMR Spectroscopy:

Biologische Aktivität

6-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : 6-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile

- Molecular Formula : C16H12ClN2S

- Molecular Weight : 300.79 g/mol

The compound features a chlorophenyl group and a phenylsulfanyl moiety attached to a nicotinonitrile backbone, which is significant for its biological activity.

Biological Activity Overview

Research indicates that compounds containing pyridine and related structures often exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific activities of 6-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile have been explored in several studies:

-

Antimicrobial Activity :

- A study highlighted that pyridine derivatives, including those similar to 6-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile, showed significant antimicrobial effects against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

- Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 2.18–3.08 μM, indicating potent antimicrobial properties.

-

Anticancer Activity :

- Research has demonstrated that certain pyridine derivatives possess inhibitory effects on cancer cell lines. For example, compounds with similar structural features have been shown to inhibit cell proliferation in various cancer models .

- The mechanism often involves the modulation of apoptosis pathways and interference with cell cycle progression.

-

Neuroprotective Effects :

- The influence of compounds like 6-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile on neuroprotective pathways has been investigated, particularly regarding their ability to modulate neurotransmitter systems .

- Studies suggest potential interactions with nicotinic acetylcholine receptors, which play a crucial role in cognitive function and neuroprotection.

The biological activity of 6-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, such as kynurenine aminotransferase (KAT), which is linked to neurodegenerative diseases .

- Receptor Modulation : The compound may act as an agonist or antagonist at nicotinic receptors, influencing neurotransmission and potentially providing neuroprotective effects.

- Cell Signaling Pathways : It is hypothesized that the compound may interfere with various signaling pathways related to inflammation and apoptosis, contributing to its anticancer properties .

Case Studies

Several case studies have documented the biological activities of pyridine derivatives closely related to 6-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile:

- Study on Antibacterial Activity :

- Investigation into Anticancer Properties :

- Neuroprotective Research :

Q & A

Q. What are the established synthetic protocols for 6-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile?

Answer: The compound is typically synthesized via a one-pot multicomponent reaction. A common approach involves reacting substituted benzaldehydes, malononitrile, and thiophenol derivatives in the presence of a base catalyst (e.g., K₂CO₃ or Cs₂CO₃) in polar aprotic solvents like DMF or ethanol under reflux (70–90°C). Purification is achieved through recrystallization using methanol or ethanol . Optimization of reaction time (12–24 hours) and stoichiometric ratios (1:1:1.2 for aldehyde, malononitrile, and thiol) is critical for yields >70%.

Q. How is the structural integrity of this compound validated experimentally?

Answer: Single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 100 K) provides precise bond lengths, angles, and dihedral angles between aromatic rings (e.g., 55–75° for substituent orientations). Complementary techniques include:

Q. What spectroscopic methods are recommended for routine characterization?

Answer:

- NMR : Assign aromatic protons and confirm nitrile functionality.

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ for C₁₈H₁₂ClN₂S: calc. 335.0375, observed 335.0378).

- Elemental Analysis : Verify C, H, N, S, and Cl content within ±0.3% deviation .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., ambiguous NOE correlations) be resolved?

Answer: Contradictions in NMR assignments (e.g., overlapping aromatic signals) are addressed via:

- 2D NMR : HSQC and HMBC correlate ¹H-¹³C interactions to confirm connectivity.

- SC-XRD : Definitive spatial resolution of substituent orientations (e.g., dihedral angles between pyridyl and phenyl rings) .

- Computational Modeling : DFT calculations (B3LYP/6-311+G(d,p)) predict chemical shifts and validate experimental data .

Q. What strategies optimize the compound’s electronic properties for bioactivity studies?

Answer: Substituent modulation is key:

- Electron-Withdrawing Groups (e.g., -Cl) : Enhance electrophilicity at the pyridine ring, improving binding to biological targets.

- Sulfur-Containing Groups : Adjust redox potential and π-π stacking via thioether linkages.

- Methodology : Synthesize derivatives (e.g., 4-fluoro or 4-nitro analogs) and compare via UV-Vis (λmax shifts) and cyclic voltammetry .

Q. How do intermolecular interactions influence crystallographic stability?

Answer: SC-XRD reveals stabilization via:

Q. What experimental designs mitigate synthetic byproducts (e.g., regioisomers)?

Answer:

- Temperature Control : Lower temperatures (50°C) reduce side reactions.

- Chromatographic Monitoring : TLC/HPLC tracks intermediate formation (Rf = 0.6–0.8 in ethyl acetate/hexane).

- Protecting Groups : Use tert-butyldimethylsilyl (TBDMS) for selective functionalization .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.